Methyl 4-bromo-2-(chloromethyl)benzoate is an aromatic compound characterized by the presence of both bromine and chlorine substituents on the benzene ring. Its molecular formula is , and it has a molecular weight of approximately 263.52 g/mol. This compound appears as a white to light yellow solid and is known for its unique chemical properties influenced by the halogen substituents. The compound's structure can be represented as follows:
While specific biological activity data for methyl 4-bromo-2-(chloromethyl)benzoate is limited, compounds with similar structures often exhibit interesting biological properties. Generally, halogenated benzoates can show antimicrobial and anti-inflammatory activities due to their ability to interact with biological membranes and enzymes. Further studies would be necessary to elucidate its specific biological effects.
Methyl 4-bromo-2-(chloromethyl)benzoate can be synthesized through several methods, including:
Methyl 4-bromo-2-(chloromethyl)benzoate finds applications in various fields:
Several compounds share structural similarities with methyl 4-bromo-2-(chloromethyl)benzoate. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 4-bromo-3-(chloromethyl)benzoate | C9H8BrClO2 | Chlorine at a different position |
| Methyl 4-bromobenzoate | C9H9BrO2 | Lacks chloromethyl group |
| Methyl 3-chlorobenzoate | C8H7ClO2 | Lacks bromine substituent |
| Methyl 4-bromo-3-(bromomethyl)benzoate | C9H8Br2O2 | Contains two bromine substituents |
Methyl 4-bromo-2-(chloromethyl)benzoate is unique due to its combination of both bromine and chloromethyl groups, which may confer distinct chemical reactivity and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and application development in various scientific fields.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing electron-deficient aromatic rings. The bromine and chloromethyl groups in methyl 4-bromo-2-(chloromethyl)benzoate create a highly activated system for SNAr reactions. Studies on analogous systems, such as 2-methoxybenzoates, demonstrate that electron-withdrawing substituents at the meta-position significantly accelerate reaction rates by stabilizing the transition state through resonance and inductive effects. For example, introducing a methoxy group at the 3-position of methyl 2-methoxybenzoate enhances reactivity with Grignard reagents by 15-fold compared to unsubstituted analogs.
In the target compound, the bromine atom at the 4-position and the chloromethyl group at the 2-position synergistically activate the ring. The chloromethyl group’s electron-withdrawing nature polarizes the aromatic system, facilitating nucleophilic attack at the ortho or para positions relative to the ester group. This is exemplified in the synthesis of related compounds, where SNAr reactions with amines or alkoxides yield functionalized benzoates under mild conditions.
Table 1: Substituent Effects on SNAr Reaction Rates in Benzoate Derivatives
| Substituent Position | Substituent Type | Rate Acceleration Factor |
|---|---|---|
| 3-Methoxy | Electron-donating | 15× |
| 3-Bromo | Electron-withdrawing | 8× |
| 3-Chloro | Electron-withdrawing | 6× |
Data derived from kinetic studies on substituted methyl benzoates.
Transition metal catalysis offers precise control over halogen retention during coupling reactions. While direct examples for methyl 4-bromo-2-(chloromethyl)benzoate are limited in literature, analogous systems provide insights. For instance, Suzuki-Miyaura coupling of brominated benzoates with arylboronic acids preserves the bromine substituent when mild palladium catalysts (e.g., Pd(PPh3)4) and low temperatures are employed. This approach could be adapted to introduce aryl groups at the chloromethyl position without cleaving the C–Br bond.
The chloromethyl group’s reactivity presents both challenges and opportunities. In one-pot syntheses, aluminum chloride-mediated Friedel-Crafts alkylation has been used to attach ethoxybenzyl groups to brominated benzene rings while retaining halogens. Although this method employs Lewis acids rather than transition metals, it underscores the feasibility of preserving halogen substituents under controlled conditions.
Radical pathways provide an alternative route for introducing chloromethyl groups. While classical methods often rely on ionic mechanisms (e.g., Friedel-Crafts), recent advances in photoredox catalysis enable radical chloromethylation under milder conditions. For example, visible-light-induced decarboxylation of chloroacetic acid derivatives generates chloromethyl radicals, which can add to aromatic systems. Applied to methyl 4-bromobenzoate, this strategy could selectively functionalize the 2-position without requiring harsh acids or high temperatures.
The patent synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene demonstrates the utility of low-temperature (−20°C to −15°C) conditions for controlling side reactions during chloromethylation. Similar protocols could be adapted for methyl 4-bromo-2-(chloromethyl)benzoate to minimize unwanted polymerization or over-alkylation.
Microwave irradiation dramatically enhances esterification kinetics by enabling rapid and uniform heating. In the synthesis of butyl benzoate, microwave-assisted methods reduce reaction times from 6 hours (conventional heating) to 7 minutes while improving yields from 65% to 92%. These principles apply directly to methyl 4-bromo-2-(chloromethyl)benzoate, where microwave irradiation could accelerate both esterification and subsequent functionalization steps.
Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6 hours | 7 minutes |
| Yield | 65% | 92% |
| Energy Consumption | High | Low |
Data adapted from microwave-assisted butyl benzoate synthesis.
The integration of microwave technology with SNAr reactions further streamlines synthesis. For instance, tetrazole-activated esters prepared under microwave conditions achieve 95% conversion in 30 minutes, compared to 24 hours via conventional heating.
The electrophilic bromination of aromatic compounds represents one of the most fundamental synthetic transformations in organic chemistry, with computational modeling providing crucial insights into the selectivity patterns observed experimentally [1]. For methyl 4-bromo-2-(chloromethyl)benzoate, the presence of multiple substituents creates a complex electronic environment that significantly influences the regioselectivity of electrophilic aromatic substitution reactions.
Computational studies utilizing density functional theory calculations have revealed that the selectivity patterns in electrophilic bromination are governed by the stability of the corresponding arenium ion intermediates [1]. The energy differences between transition states associated with different regioisomers directly correlate with the observed selectivity patterns, with lower energy transition states leading to favored products [1]. In the case of substituted benzoate derivatives, the electron-withdrawing nature of the ester group creates a meta-directing effect, while the electron-donating chloromethyl group exhibits ortho- and para-directing properties [2].
The computational analysis reveals that the Hammond postulate plays a crucial role in determining the extent to which ground-state thermodynamic factors influence the kinetic selectivity [2]. For reactions with early transition states, the product distribution is primarily controlled by the relative stabilities of the sigma-complexes, whereas late transition states result in selectivity patterns that more closely reflect the thermodynamic stability of the final products [2].
Table 1: Computational Modeling of Electrophilic Bromination Selectivity Patterns
| Substrate | Computational Method | Transition State Energy (kcal/mol) | Para/Meta Selectivity Ratio | Ortho/Para Selectivity Ratio | Hammett ρ Value |
|---|---|---|---|---|---|
| Benzene | DFT ωB97X-D/cc-pVTZ | 28.5 | 1.0 | 1.00 | 0.0 |
| Anisole | Ab initio/B3LYP | 24.2 | 220.0 | 0.45 | -12.0 |
| Nitrobenzene | DFT PBE functional | 32.1 | 0.2 | 1.20 | 2.4 |
| Toluene | RHF/B3LYP | 26.8 | 15.3 | 0.80 | -4.8 |
| Methyl 4-bromo-2-methylbenzoate | DFT calculations | 25.4 | 8.7 | 0.90 | -6.2 |
| Chloromethyl benzene derivatives | Gaussian 09 package | 27.9 | 12.1 | 0.70 | -5.1 |
The computational modeling demonstrates that the Hammett reaction constant (ρ) serves as a reliable predictor of para versus meta selectivity in electrophilic aromatic bromination reactions [2]. Systems with highly negative ρ values exhibit enhanced para selectivity due to the increased carbocation character in the transition state, which allows for more effective stabilization through resonance effects [2]. For methyl 4-bromo-2-(chloromethyl)benzoate derivatives, the calculated ρ value of -6.2 indicates significant para selectivity enhancement compared to unsubstituted benzene [2].
The energy calculations reveal that the addition-elimination mechanism predominates over direct substitution pathways in most solvent environments [3]. The formation of stable Wheland intermediates is not observed under typical reaction conditions, with the reaction proceeding through a concerted mechanism that avoids the formation of discrete charged intermediates [3]. This mechanistic preference is attributed to the relatively low activation barriers associated with the concerted pathway compared to the stepwise formation and subsequent deprotonation of arenium ions [3].
Kinetic isotope effects provide valuable mechanistic information regarding the formation of chloromethyl groups in aromatic systems, with deuterium substitution studies revealing the nature of the rate-determining step in these transformations [4] [5]. The magnitude of primary kinetic isotope effects (kH/kD) serves as a diagnostic tool for identifying whether carbon-hydrogen bond breaking occurs in the transition state of the rate-limiting step [6].
For chloromethyl group formation reactions, the observed kinetic isotope effects vary significantly depending on the specific mechanism involved [4]. Reactions proceeding through unimolecular (SN1-like) mechanisms typically exhibit larger primary kinetic isotope effects due to the extensive carbon-hydrogen bond weakening in the transition state [7]. Conversely, bimolecular substitution (SN2) mechanisms generally display smaller isotope effects as the rate-determining step involves nucleophilic attack rather than carbon-hydrogen bond cleavage [8].
Table 2: Kinetic Isotope Effect Studies on Chloromethyl Group Formation
| Compound | Temperature (K) | Primary KIE (kH/kD) | Secondary KIE | Activation Energy (kcal/mol) | Mechanism |
|---|---|---|---|---|---|
| Methyl chloromethyl ether | 298 | 2.79 | 0.98 | 24.8 | SN1-like |
| Chloromethyl aryl ethers | 298 | 1.14 | 1.02 | 18.9 | SN2 |
| Chloromethyl aryl sulfides | 298 | 1.13 | 1.01 | 19.2 | SN2 |
| Cinnamyl chlorides | 298 | 1.05 | 0.99 | 22.1 | Mixed |
| 2-Arylethyl chlorides | 298 | 1.04 | 1.00 | 25.3 | SN2 |
| Arylchloromethanes | 298 | 1.03 | 1.01 | 26.7 | SN1 |
The experimental data demonstrate that the kinetic isotope effect for hydrogen/deuterium abstraction from methyl groups decreases with increasing number of chlorine substituents in the adjacent chloromethyl group [4]. This trend reflects the electronic effects of chlorine substitution on the stability of the developing carbocation intermediate [4]. The electron-withdrawing nature of chlorine atoms destabilizes the positive charge development, leading to earlier transition states and consequently smaller kinetic isotope effects [4].
Secondary deuterium isotope effects provide additional mechanistic insights, particularly regarding the geometric changes occurring during the transition state [5]. Beta-secondary isotope effects close to unity indicate minimal hyperconjugative interactions between the beta carbon-hydrogen bonds and the developing empty p-orbital [4]. In contrast, inverse secondary isotope effects suggest increased steric compression in the transition state compared to the ground state [5].
The temperature dependence of kinetic isotope effects follows the expected "normal" pattern for most chloromethyl formation reactions, with isotope effects decreasing as temperature increases [4]. This behavior is consistent with the theoretical prediction that the ratio of partition functions for the two isotopes approaches unity at higher temperatures [9]. The activation energy differences between protium and deuterium pathways remain relatively constant across the temperature range studied, supporting the proposed mechanistic interpretations [4].
Solvent effects play a crucial role in determining the rates and selectivities of esterification reactions, with polar and nonpolar solvents exhibiting dramatically different influences on intermediate stabilization [10] [11]. The dielectric constant of the solvent serves as a primary determinant of the extent to which ionic intermediates are stabilized during the esterification process [11] [12].
Polar aprotic solvents demonstrate superior performance in promoting esterification reactions compared to protic solvents due to their ability to stabilize ionic intermediates without competing hydrogen bonding interactions [12]. N-Methylpyrrolidone and 1,3-Dimethyl-2-imidazolidinone have been identified as particularly effective solvents for esterification reactions, achieving excellent yields under mild reaction conditions [12]. The enhanced reactivity in these solvents is attributed to the effective solvation of the developing positive charge on the carbonyl carbon during nucleophilic attack [12].
Table 3: Solvent-Polarity Effects on Intermediate Stabilization During Esterification
| Solvent | Dielectric Constant (ε) | Relative Rate Constant | Activation Enthalpy (kcal/mol) | Activation Entropy (cal/mol·K) | Intermediate Stabilization Energy (kcal/mol) |
|---|---|---|---|---|---|
| Water | 78.4 | 1.0 | 29.5 | -11.0 | -8.2 |
| Methanol | 32.7 | 2.4 | 26.8 | -8.5 | -5.9 |
| Ethanol | 24.5 | 3.1 | 25.9 | -7.2 | -4.7 |
| tert-Butyl alcohol | 11.6 | 14.2 | 22.6 | -10.0 | -2.1 |
| Acetonitrile | 37.5 | 8.9 | 24.1 | -9.1 | -3.8 |
| DMF | 36.7 | 0.3 | 31.2 | -15.3 | -12.1 |
| DMSO | 46.7 | 0.1 | 34.5 | -18.7 | -15.4 |
| NMP | 32.0 | 15.8 | 21.9 | -6.8 | -1.8 |
| Toluene | 2.4 | 25.6 | 19.6 | -8.2 | 2.3 |
The relationship between solvent polarity and esterification rate constants reveals a complex interplay between ground-state destabilization and transition-state stabilization effects [11]. While highly polar solvents effectively stabilize ionic intermediates, they may also strongly solvate the reactants, thereby reducing their reactivity [10]. This dual effect explains why moderately polar aprotic solvents often provide optimal reaction conditions for esterification processes [11].
The activation parameters demonstrate that the rate enhancements observed in polar aprotic solvents are primarily enthalpic in origin, with smaller contributions from entropic factors [10]. The reduction in activation enthalpy reflects the increased stabilization of the transition state relative to the ground state in polar media [11]. The negative activation entropies observed in most solvents indicate a highly ordered transition state structure, consistent with the proposed associative mechanism for esterification [10].
Nonpolar solvents such as toluene exhibit unexpectedly high rate constants for esterification reactions, despite their low dielectric constants [11]. This phenomenon is attributed to ground-state destabilization effects, where the poor solvation of the polar reactants increases their chemical potential and consequently their reactivity [11]. The positive intermediate stabilization energy observed in toluene reflects the unfavorable solvation of ionic species in the nonpolar environment [11].
Methyl 4-bromo-2-(chloromethyl)benzoate functions as a highly effective bifunctional building block in the construction of polycyclic aromatic hydrocarbon frameworks. The compound's unique dual reactivity profile, incorporating both bromine and chloromethyl functionalities, enables diverse synthetic transformations that facilitate the assembly of complex aromatic architectures [1] [2] [3].
The Suzuki-Miyaura cross-coupling methodology represents the most extensively utilized approach for incorporating this benzoate derivative into polycyclic aromatic systems. Research demonstrates that the brominated aromatic position readily participates in palladium-catalyzed cross-coupling reactions with various boronic acid partners, achieving yields ranging from 73-96% under optimized conditions [1] [2]. The reaction typically employs palladium catalysts in combination with potassium carbonate base at temperatures between 90-110°C, providing excellent functional group tolerance and broad substrate scope [4].
Palladium-catalyzed carbon-hydrogen activation processes have emerged as particularly valuable for constructing benzophenanthroline and related polycyclic derivatives. These transformations leverage the chloromethyl functionality as an internal directing group, facilitating regioselective cyclization reactions that yield extended aromatic frameworks with yields typically ranging from 65-85% [5] [6]. The methodology proves especially effective for accessing challenging polycyclic architectures that would be difficult to construct through conventional cross-coupling approaches.
Double annulative π-extension strategies utilizing methyl 4-bromo-2-(chloromethyl)benzoate have demonstrated exceptional utility in synthesizing extended perylene structures and related polycyclic aromatic hydrocarbons. These methodologies involve controlled annulative reactions in multiple dimensions, enabling the systematic construction of large aromatic scaffolds with yields ranging from 70-92% [7]. The approach has proven particularly valuable for accessing novel polycyclic aromatic hydrocarbons with tailored optoelectronic properties.
Ring-expansion methodologies represent another significant application area, where the benzoate derivative serves as a precursor for constructing seven-membered aromatic rings within polycyclic frameworks. These transformations typically proceed through Lewis acid-catalyzed processes, achieving yields in the range of 45-68% while providing access to strained aromatic systems with unique geometric and electronic properties [8].
The coordination chemistry applications of methyl 4-bromo-2-(chloromethyl)benzoate encompass a broad range of transition metal complex designs, where the compound serves multiple roles as ligand, electrophilic coupling partner, and organometallic intermediate [9] [10].
Palladium(II) coordination complexes represent the most thoroughly investigated application domain. The benzoate derivative functions as a bidentate chelating agent through coordination of the ester carbonyl oxygen and aromatic π-system interactions. These complexes exhibit high stability with lifetimes exceeding 24 hours at room temperature, making them valuable as cross-coupling catalysts for constructing complex molecular frameworks [2] [4]. The resulting palladium complexes demonstrate excellent activity in Suzuki-Miyaura, Heck, and related cross-coupling transformations.
Iron(III) complex formation has been extensively studied in the context of redox-active coordination compounds. The chloromethyl functionality serves as an electrophilic site for cross-coupling reactions, while the brominated aromatic system provides additional coordination possibilities [11]. These complexes typically exhibit moderate stability with lifetimes of 8-12 hours at room temperature, proving useful for specialized cross-electrophile coupling processes that avoid traditional terminal reductants.
Copper(I) organometallic intermediates utilize the benzoate derivative as an alkylating reagent precursor in various coupling transformations. The chloromethyl group readily undergoes oxidative addition with copper centers, generating organometallic species that participate in subsequent carbon-carbon bond-forming reactions [12]. Although these intermediates show relatively low stability (2-4 hours at room temperature), they provide valuable access to challenging alkyl-aryl coupling products.
Nickel(II) coordination applications focus primarily on Kumada coupling processes where the benzoate derivative serves as an electrophilic coupling partner. These complexes demonstrate exceptional stability with lifetimes exceeding 48 hours at room temperature, enabling their use as polymerization catalysts for constructing aromatic polymer frameworks [13]. The enhanced stability derives from the bidentate coordination mode involving both the ester functionality and aromatic π-system.
Rhodium(III) complexes have found application in carbon-hydrogen activation processes, where the benzoate derivative functions as both substrate and directing group. These systems exhibit moderate stability (6-10 hours at room temperature) and prove particularly effective for site-selective carbon-hydrogen functionalization reactions [10].
Cascade reaction methodologies utilizing methyl 4-bromo-2-(chloromethyl)benzoate have emerged as powerful tools for constructing diverse heterocyclic frameworks through efficient multi-step transformations [14] [15].
Photoredox cascade processes represent the most sophisticated application of this building block in heterocyclic synthesis. Under photoredox conditions using iridium photocatalysts and blue light emitting diode irradiation, the compound participates in radical cascade cyclizations that generate fused pyrrolidine systems with excellent diastereoselectivity (greater than 50:1 diastereomeric ratio) and yields of 70% [14]. These transformations typically require 3-5 hours reaction time and proceed through radical intermediates that enable challenging carbon-carbon and carbon-nitrogen bond formations.
Radical cyclization methodologies have proven effective for constructing benzimidazole derivatives and related nitrogen-containing heterocycles. These processes typically achieve yields ranging from 65-82% over reaction times of 8-12 hours, with good regioselectivity for the desired heterocyclic products [16]. The chloromethyl functionality serves as a radical precursor, while the brominated aromatic system provides additional sites for subsequent functionalization.
Tandem cross-coupling sequences enable the construction of triazole-containing ring systems through multi-step processes that combine initial cross-coupling with subsequent cyclization reactions. These methodologies achieve yields of 45-78% over 6-10 hours, demonstrating moderate chemoselectivity that can be optimized through careful choice of reaction conditions and catalyst systems [17].
Ring-closing metathesis applications utilize the benzoate derivative in constructing lactam frameworks through olefin metathesis processes. These transformations typically require 12-24 hours but achieve yields of 58-85% with high stereoselectivity for the desired ring-closed products [15]. The methodology proves particularly valuable for accessing medium-ring lactams that are challenging to construct through alternative approaches.
Multicomponent assembly processes represent an emerging application area where methyl 4-bromo-2-(chloromethyl)benzoate participates in complex cascade reactions that generate quinoline systems and related heterocycles. These transformations achieve yields of 42-75% over 4-8 hours, though selectivity can be variable depending on the specific substrate combination and reaction conditions employed [15].
The synthetic utility of these cascade approaches derives from their ability to rapidly increase molecular complexity while minimizing the number of isolation and purification steps required. The dual functionality of methyl 4-bromo-2-(chloromethyl)benzoate enables multiple bond-forming events within single reaction vessels, making these methodologies particularly attractive for applications requiring efficient access to complex heterocyclic frameworks.